molecular formula C14H12N2O2S B074062 Zolimidine CAS No. 1222-57-7

Zolimidine

Cat. No.: B074062
CAS No.: 1222-57-7
M. Wt: 272.32 g/mol
InChI Key: VSLIUWLPFRVCDL-UHFFFAOYSA-N
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Description

Zolimidine, also known by its brand name Solimidin, is a gastroprotective drug primarily used for the treatment of peptic ulcers and gastroesophageal reflux disease. It belongs to the class of imidazo[1,2-a]pyridine derivatives and is characterized by its unique chemical structure, which includes a 4-methylsulfonylphenyl functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zolimidine involves several key steps, including:

    C–S Bond Formation: This step involves the formation of a carbon-sulfur bond.

    C–N Bond Formation via C–H Activation: This step involves the activation of a carbon-hydrogen bond to form a carbon-nitrogen bond.

    S–O Bond Formation and Subsequent Derivatization: This step involves the formation of a sulfur-oxygen bond followed by further chemical modifications.

    Dehydrogenative Heteroannulation: This step involves the removal of hydrogen atoms to form a heterocyclic ring.

    Ortoleva-King-Type Synthesis: This is a specific type of synthesis used in the preparation of this compound.

    Dehydrogenative Cyclocondensation: This step involves the removal of hydrogen atoms to form a cyclic compound.

    One-Pot Synthesis Reactions: This involves carrying out multiple reactions in a single reaction vessel.

    Oxidative Cross-Coupling Reactions: This step involves the coupling of two different molecules through an oxidation process.

    Oxidative Cyclocondensation: This step involves the formation of a cyclic compound through an oxidation process

Industrial Production Methods: Industrial production of this compound typically involves the use of metal-based catalysts to facilitate the formation of the imidazo[1,2-a]pyridine ring, followed by its subsequent functionalization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.

    Reduction: this compound can also undergo reduction reactions, which involve the addition of hydrogen or the removal of oxygen.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Zolimidine has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in the study of imidazo[1,2-a]pyridine derivatives and their chemical properties.

    Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound is used in the treatment of peptic ulcers and gastroesophageal reflux disease. It is also being investigated for its potential use in other gastrointestinal disorders.

    Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Zolimidine involves its interaction with specific molecular targets in the gastrointestinal tract. This compound exerts its gastroprotective effects by inhibiting the secretion of gastric acid and promoting the healing of the gastric mucosa. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

    Zolpidem: Used for the treatment of insomnia.

    Alpidem: Used as an anxiolytic agent.

    Olprinone: Used for the treatment of acute heart failure.

    Necopidem and Saripidem: Both used as anxiolytic agents.

    Minodronic Acid: Used for the treatment of osteoporosis

Uniqueness of Zolimidine: this compound is unique among imidazo[1,2-a]pyridine derivatives due to its specific 4-methylsulfonylphenyl functionality, which contributes to its gastroprotective properties. This makes it particularly effective in the treatment of peptic ulcers and gastroesophageal reflux disease .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLIUWLPFRVCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057630
Record name Zolimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222-57-7
Record name Zolimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolimidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolimidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13593
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zolimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zolimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF001N8QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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